molecular formula C14H24N4O3S B2427502 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946302-06-3

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2427502
CAS No.: 946302-06-3
M. Wt: 328.43
InChI Key: LNZFVWXCVHFXOM-UHFFFAOYSA-N
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Description

The compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” is a similar compound . It’s an orally active kinase inhibitor that demonstrates activity against SYK and JAK .


Synthesis Analysis

While the exact synthesis process for “4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine” is not available, a related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives”, was synthesized for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The InChI code for the related compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” is 1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H .


Physical And Chemical Properties Analysis

The related compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” has a molecular weight of 482.01 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antiproliferative Activity Against Human Cancer Cell Lines A study focused on the synthesis of derivatives closely related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, exploring their antiproliferative activity against various human cancer cell lines. The derivatives demonstrated significant activity, suggesting the potential of such compounds in developing anticancer agents. The research highlights the synthesis process and the efficacy of these compounds in inhibiting cancer cell growth, with specific derivatives showing promising results across different cell lines, underscoring their potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Agents Another study elaborated on the synthesis and antibacterial activity of pyrido[2,3-d]pyrimidine derivatives, indicating a methodology for preparing compounds with significant antibacterial efficacy. These derivatives showed enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa, compared to existing antibacterial agents. This research suggests the potential application of such compounds in treating bacterial infections (Matsumoto & Minami, 1975).

Antimicrobial Activity Further investigation into 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their potential as antimicrobial agents. Specific derivatives demonstrated potent inhibitory activity against a spectrum of Gram-positive and Gram-negative bacteria, highlighting their utility in developing new antimicrobial treatments (Krishnamurthy et al., 2011).

Safety and Hazards

The related compound “4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride” has the following hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-10-21-14-11-13(15-12(3)16-14)17-6-8-18(9-7-17)22(19,20)5-2/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFVWXCVHFXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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